molecular formula C19H15BrN2O3 B5007586 5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5007586
M. Wt: 399.2 g/mol
InChI Key: PNDRXYBXQGFGIG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound commonly referred to as BB-1. BB-1 has been the subject of several scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BB-1 is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various cellular processes. For example, studies have suggested that BB-1 may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BB-1 has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a component of the cell walls of fungi and insects.
Biochemical and Physiological Effects:
BB-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. Insecticidal studies have demonstrated its ability to kill insect pests. However, the effects of BB-1 on human health and the environment are not fully understood, and further studies are needed to determine the potential risks associated with its use.

Advantages and Limitations for Lab Experiments

BB-1 has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to selectively target enzymes involved in various cellular processes. However, BB-1 also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on BB-1. One area of focus could be the development of BB-1 as a potential anticancer agent, with further studies needed to determine its efficacy in vivo. Another area of focus could be the development of BB-1 as a potential antifungal agent, with further studies needed to determine its safety and efficacy. Additionally, further studies are needed to determine the potential risks associated with the use of BB-1 in agriculture and material science.

Synthesis Methods

BB-1 can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 2-bromobenzaldehyde and 3,5-dimethylpyrazole-4-carbaldehyde in the presence of a base.

Scientific Research Applications

BB-1 has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BB-1 has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. BB-1 has also been studied for its potential use as an antifungal agent, with promising results in vitro. In agriculture, BB-1 has been shown to have insecticidal properties, with studies demonstrating its ability to kill insect pests. In material science, BB-1 has been studied for its potential use as a dye, with studies demonstrating its ability to impart color to various materials.

properties

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-11-7-12(2)9-14(8-11)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDRXYBXQGFGIG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3Br)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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